Lenalidomide-acetamido-O-PEG4-C2-Cl
Beschreibung
Lenalidomide-acetamido-O-PEG4-C2-Cl is a heterobifunctional degrader building block designed for targeted protein degradation (PROTACs). It consists of three key components:
- E3 ligase ligand: Lenalidomide, which recruits the CRBN E3 ubiquitin ligase.
- Linker: A polyethylene glycol (PEG4) chain conjugated to an acetamido group and a C2 spacer.
- Functional group: A terminal chloride (-Cl) for covalent conjugation to target protein ligands via nucleophilic substitution (e.g., with amines or thiols).
Eigenschaften
Molekularformel |
C25H34ClN3O9 |
|---|---|
Molekulargewicht |
556.0 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C25H34ClN3O9/c26-6-7-34-8-9-35-10-11-36-12-13-37-14-15-38-17-23(31)27-20-3-1-2-18-19(20)16-29(25(18)33)21-4-5-22(30)28-24(21)32/h1-3,21H,4-17H2,(H,27,31)(H,28,30,32) |
InChI-Schlüssel |
GEKULAYLJNNUKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCOCCCl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG4-C2-Cl typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by reacting with an appropriate acylating agent to introduce an acetamido group.
PEGylation: The activated lenalidomide is then reacted with a PEG4 linker to form Lenalidomide-acetamido-O-PEG4.
Chlorination: Finally, the PEGylated compound is chlorinated to introduce the chlorine atom at the terminal position.
Industrial Production Methods
Industrial production of Lenalidomide-acetamido-O-PEG4-C2-Cl follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-acetamido-O-PEG4-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Lenalidomide-acetamido-O-PEG4-C2-Cl with modified functional groups, which can be further explored for their therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-acetamido-O-PEG4-C2-Cl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating hematological cancers and other diseases.
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
Lenalidomide-acetamido-O-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The compound also affects various signaling pathways, enhancing its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The table below compares Lenalidomide-acetamido-O-PEG4-C2-Cl with structurally related compounds:
Key Observations:
PEG5: Higher molecular weight (600.06 vs. 518.53 for PEG3) increases solubility but may reduce membrane permeability . PEG3: Shorter linker enhances cell penetration but may limit solubility in aqueous systems.
Functional Groups :
- Chloride (-Cl) : Enables nucleophilic substitution reactions, ideal for stable bond formation with thiols or amines.
- Azide (-N3) : Facilitates click chemistry (e.g., with alkynes) for rapid conjugation .
- Amine (-NH2) : Used for amide bond formation; HCl salt improves stability .
Stability: PEG5 and PEG3 variants require refrigeration (2–8°C) with a 12-month shelf life, while non-PEGylated analogs (e.g., Thalidomide derivatives) need stricter storage (-20°C) .
Performance in Protein Degradation
- PEG4 vs. PEG5 : Longer PEG chains (PEG5) may improve solubility but reduce proteasome engagement efficiency due to increased steric hindrance. PEG4 offers a compromise between solubility and target binding .
- PEG4 vs. PEG3 : Shorter linkers (PEG3) enhance cell permeability but may limit solubility, requiring formulation optimization .
- Chloride vs. Azide : Chloride-terminated compounds form stable covalent bonds, whereas azides enable modular conjugation but require additional reaction steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
